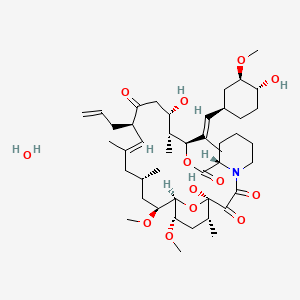

Tacrolimus monohydrate

描述

他克莫司是一种强效免疫抑制剂,主要用于预防器官移植排斥反应和治疗多种自身免疫性疾病。 它于1984年首次从含有链霉菌属土库巴链霉菌的日本土壤样本的发酵液中被发现 。 从化学角度看,它是一种大环内酯内酯,以其抑制钙调磷酸酶的能力而闻名,钙调磷酸酶是一种参与T细胞活化的蛋白质磷酸酶 .

准备方法

合成路线和反应条件: 他克莫司通常通过使用土库巴链霉菌发酵来生产。 发酵过程包括在富含营养的培养基中培养细菌,然后提取和纯化化合物 。 已开发出各种方法来提高他克莫司的溶解度和生物利用度,包括使用超临界流体技术制备固体分散体 .

工业生产方法: 他克莫司的工业生产涉及优化发酵条件以最大限度地提高产量。 这包括调整温度、pH值和营养浓度等参数。 此外,高效液相色谱 (HPLC) 等先进技术被用于在药物剂型中纯化和验证他克莫司 .

化学反应分析

Acid- and Base-Mediated Degradation

Tacrolimus exhibits stability in mildly acidic conditions (pH 3–5) but degrades under strong alkaline or acidic environments:

-

Alkaline Conditions : Treatment with 0.1 M NaOH or sodium t-butoxide results in aldehyde formation via cleavage of the β-hydroxyketone moiety (Figure 2i) .

-

Acid Catalysis : Exposure to p-toluenesulfonic acid in toluene induces 23,24-anhydro-tacrolimus formation (27% yield), characterized by a trans-double bond (J = 16 Hz) .

Table 1: Degradation Products Under Acid/Base Conditions

Thermal Degradation

Thermolysis at 50–60°C induces structural rearrangements:

-

Allylic Ester Rearrangement : Forms tacrolimus regioisomer (Figure 2k) .

-

Dehydration : β-Hydroxyketone dehydration yields 5-deoxy-Δ-tacrolimus (diene) .

-

Oxygen Exposure : Accelerates degradation, increasing total impurities by 4.2% in amorphous tacrolimus .

Table 2: Thermal Degradation Pathways

| Temperature | Key Reaction | Product | Detection Method |

|---|---|---|---|

| 60°C | Allylic ester rearrangement | Regioisomer | UHPLC-PDA |

| 50°C | β-Hydroxyketone dehydration | 5-deoxy-Δ-tacrolimus | C NMR |

Oxidative Degradation

Tacrolimus reacts with radical initiators and metal ions:

-

Radical Initiators (e.g., ACVA) : Generate tacrolimus epimer (8-epitacrolimus) and α-hydroxy acid derivative via free radical-mediated epimerization .

-

Fe3+^{3+}3+ Catalysis : Enhances epimerization and diene formation .

-

Hydrogen Peroxide : Minimal degradation at 3% concentration (24 hours, RT) .

Photolytic Degradation

Exposure to UV/visible light (300–800 nm) causes:

-

Regioisomer Formation : Structural rearrangement of the allylic ester .

-

Epimerization : Production of 8-epitacrolimus .

Photodegradation is more pronounced in solution (acetonitrile-water) than in solid state .

Metabolic Reactions

In vivo, tacrolimus is metabolized primarily by hepatic CYP3A4/5 enzymes:

-

Major Metabolites : 13-demethyl-, 31-demethyl-, and 15-demethyl-tacrolimus .

-

Minor Pathways : Hydroxylation at C12 and O-demethylation with fused-ring formation .

-

P-glycoprotein Transport : Facilitates biliary excretion of metabolites .

Table 3: Key Metabolites and Enzymatic Pathways

| Metabolite | Enzyme | Activity Relative to Parent Drug |

|---|---|---|

| 13-Demethyl-tacrolimus | CYP3A4/5 | Equipotent |

| 31-Demethyl-tacrolimus | CYP3A4 | Reduced activity |

Stabilization Strategies

科学研究应用

Dermatological Applications

Atopic Dermatitis (AD)

Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.

| Treatment | mEASI Improvement (%) | Patient Response |

|---|---|---|

| Hydrocortisone 1% | 70.0 | 13.6% showed ≥90% improvement |

| Tacrolimus 0.03% | 78.7 | 27.8% showed ≥90% improvement |

| Tacrolimus 0.1% | 86.7 | 36.7% showed ≥90% improvement |

This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .

Case Study: Pediatric Patients

A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.

Ocular Applications

Refractory Inflammatory Ocular Surface Diseases

Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.

| Condition | Outcome |

|---|---|

| Chronic Cicatrizing Conjunctivitis | Reduced inflammatory relapse while tapering steroids |

| Scleritis | Suppressed corneoscleral melting and hyperemia |

| Mooren Ulcer | Controlled inflammation with no adverse side effects |

Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .

Systemic Applications

Transplantation

Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.

Case Study: Kidney Transplant Recipients

In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.

Other Notable Applications

- Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.

- Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.

作用机制

他克莫司通过抑制钙调磷酸酶发挥作用,钙调磷酸酶是一种参与T细胞活化的蛋白质磷酸酶。 它与免疫亲和素FKBP-12(FK506结合蛋白)结合,形成抑制钙调磷酸酶的复合物。 这种抑制阻止了活化T细胞的核因子 (NF-AT) 的去磷酸化,从而减少了白介素-2和其他细胞因子的转录 。 这种机制对其免疫抑制和抗炎特性至关重要。

类似化合物:

环孢素: 另一种用于类似免疫抑制目的的钙调磷酸酶抑制剂.

吡美莫司: 一种用于治疗特应性皮炎的局部钙调磷酸酶抑制剂.

他克莫司的独特性: 他克莫司的独特性在于其比环孢素具有更高的效力,并且可以全身和局部使用。 其作用机制涉及抑制钙调磷酸酶,使其成为预防器官移植排斥反应和治疗自身免疫性疾病的关键药物 .

相似化合物的比较

Cyclosporine: Another calcineurin inhibitor used for similar immunosuppressive purposes.

Pimecrolimus: A topical calcineurin inhibitor used to treat atopic dermatitis.

Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.

Uniqueness of Tacrolimus: Tacrolimus is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .

生物活性

Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.

Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.

Pharmacokinetics

The pharmacokinetics of this compound reveal significant variability in absorption and metabolism:

- Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .

- Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .

Clinical Efficacy

Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .

Case Studies :

- Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .

- Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .

Safety Profile

While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .

Comparative Efficacy Table

| Study | Treatment | Population | Outcome | Findings |

|---|---|---|---|---|

| Bakos et al. (2007) | Tacrolimus 0.1% | 1 Female, 18 years | Repigmentation | 90% improvement in lesions |

| Stinco et al. (2009) | Tacrolimus 0.1% | 12 Patients | Side Effects | Mild reactions; overall positive response |

| Cochrane Review (2024) | Tacrolimus vs Hydrocortisone | Various Studies | Inflammatory Biomarkers | Significant reduction in biomarkers with tacrolimus |

属性

IUPAC Name |

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQLQGQZSIBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109581-93-3 | |

| Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。